molecular formula C8H13NO4 B161644 Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate CAS No. 128369-70-0

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate

Cat. No. B161644
M. Wt: 187.19 g/mol
InChI Key: NJIDTMUALCLNOT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate, also known as methyl acetylphenylalanylprolylglutamylglycinamide, is a synthetic peptide used in scientific research. It is a derivative of the natural peptide hormone thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of thyroid hormone secretion and other physiological processes.

Mechanism Of Action

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate acts as an agonist of TRH receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. By binding to these receptors, Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate activates a signaling cascade that leads to the release of various neurotransmitters and hormones, including thyroid-stimulating hormone (TSH), prolactin, and corticotropin-releasing hormone (CRH).

Biochemical And Physiological Effects

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has been shown to have various biochemical and physiological effects, including the stimulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for non-specific binding to other receptors.

Future Directions

There are several future directions for research on Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate (2S)-2-(prop-2-enoxycarbonylamino)propanoate and its derivatives. These include the development of more potent and selective TRH receptor agonists, the investigation of the role of TRH in the regulation of energy metabolism and body weight, and the exploration of the potential therapeutic applications of TRH agonists in various diseases, including neurodegenerative diseases, pain disorders, and autoimmune disorders.
Conclusion:
Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is a synthetic peptide used in scientific research to study the mechanisms of action of TRH and its derivatives. It has various biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully understand the role of TRH and its agonists in physiological processes and to develop more potent and selective TRH receptor agonists.

Synthesis Methods

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution and then purified.

Scientific Research Applications

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate is used in scientific research to study the mechanisms of action of TRH and its derivatives. It is also used to investigate the role of TRH in various physiological processes, including the regulation of thyroid hormone secretion, the modulation of pain perception, and the regulation of the immune system.

properties

CAS RN

128369-70-0

Product Name

Methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (2S)-2-(prop-2-enoxycarbonylamino)propanoate

InChI

InChI=1S/C8H13NO4/c1-4-5-13-8(11)9-6(2)7(10)12-3/h4,6H,1,5H2,2-3H3,(H,9,11)/t6-/m0/s1

InChI Key

NJIDTMUALCLNOT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OCC=C

SMILES

CC(C(=O)OC)NC(=O)OCC=C

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC=C

synonyms

L-ALANINE, N-[(2-PROPENYLOXY)CARBONYL]-, METHYL ESTER

Origin of Product

United States

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